molecular formula C13H18ClN3O B2888564 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-10-4

3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride

Cat. No.: B2888564
CAS No.: 1389310-10-4
M. Wt: 267.76
InChI Key: NFTVBOPROMWLRS-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound's structure features a piperidine ring fused with a tetrahydroquinazoline moiety, linked to a hydrochloride group. Its unique framework has garnered attention for its pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride typically involves multi-step procedures:

  • Initial Formation: : The starting materials often include substituted anilines and piperidine derivatives, undergoing condensation reactions.

  • Cyclization: : Through cyclization reactions, the tetrahydroquinazoline core is formed.

  • Purification: : The crude product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production usually scales up these methods, with emphasis on:

  • Batch Reactors: : For precise control of reaction conditions.

  • Continuous Flow Reactors: : For improved efficiency and scalability.

  • Green Chemistry Approaches: : To minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride undergoes several key reactions:

  • Oxidation: : Converts secondary alcohols to ketones using reagents like PCC.

  • Reduction: : Hydrogenation reactions to reduce double bonds.

  • Substitution: : Nucleophilic substitution reactions for functional group modifications.

Common Reagents and Conditions

  • Oxidation: : Pyridinium chlorochromate (PCC) in dichloromethane.

  • Reduction: : Hydrogen gas with a palladium on carbon catalyst.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

  • Oxidation: : Yields ketones or aldehydes.

  • Reduction: : Produces reduced amines.

  • Substitution: : Yields substituted piperidines or quinazolines.

Scientific Research Applications

3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride has a broad range of research applications:

  • Chemistry: : As an intermediate in organic synthesis and development of new materials.

  • Biology: : Studying its interactions with biological macromolecules.

  • Medicine: : Investigating its potential as a therapeutic agent for conditions like pain, inflammation, and central nervous system disorders.

  • Industry: : As a precursor for the synthesis of complex chemical entities used in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Receptor Binding: : Engages with central nervous system receptors, modulating their activity.

  • Enzyme Inhibition: : Inhibits enzymes involved in inflammatory pathways, reducing inflammation.

  • Pathway Modulation: : Influences signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Compared to other piperidine or quinazoline derivatives, 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride stands out due to:

  • Enhanced Potency: : Higher efficacy in biological assays.

  • Improved Stability: : Greater chemical stability under physiological conditions.

  • Reduced Toxicity: : Lower toxicity in preliminary studies.

Similar Compounds

  • Piperidine Derivatives: : 4-Piperidinopiperidine, Piperidine-2,6-dione.

  • Quinazoline Derivatives: : 2,3-Dihydroquinazolin-4(1H)-one, Quinazoline-4-one.

Conclusion

This compound represents a promising compound in medicinal chemistry with its unique structure, diverse chemical reactivity, and potential therapeutic applications. Further research and development may unlock new avenues for its use in various scientific and industrial fields.

Properties

IUPAC Name

3-[(3R)-piperidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTVBOPROMWLRS-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2CC3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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